Superior Ki67 Suppression in Early Breast Cancer: Phase II coopERA Data
GDC-9545 demonstrated superior antiproliferative activity compared to the aromatase inhibitor anastrozole in the randomized, open-label Phase II coopERA Breast Cancer trial. After a 14-day neoadjuvant window-of-opportunity phase, single-agent giredestrant (30 mg daily) produced a mean Ki67 reduction of 80% versus 67% for anastrozole (1 mg daily), a statistically significant difference (p=0.0222) . This advantage was maintained at surgery following combination with palbociclib: giredestrant + palbociclib achieved a mean Ki67 reduction of 81% (95% CI: –86%, –75%) versus 74% (95% CI: –80%, –67%) for anastrozole + palbociclib [1]. Additionally, complete cell cycle arrest (CCCA; Ki67 ≤2.7%) was achieved in 25% of giredestrant-treated patients versus 5% with anastrozole (Δ 20%) at week 2 .
| Evidence Dimension | Ki67 suppression (mean reduction from baseline, week 2) |
|---|---|
| Target Compound Data | 80% (95% CI: –85%, –72%) |
| Comparator Or Baseline | Anastrozole: 67% (95% CI: –75%, –56%) |
| Quantified Difference | +13 percentage points; p=0.0222 |
| Conditions | Phase II coopERA trial (NCT04436744); postmenopausal women with untreated ER+/HER2– early breast cancer; 14-day window-of-opportunity monotherapy |
Why This Matters
Ki67 is a validated prognostic biomarker of tumor proliferation; superior suppression translates to greater inhibition of tumor growth and is predictive of improved long-term clinical outcomes.
- [1] Fasching PA, Bardia A, Quiroga V, et al. Neoadjuvant giredestrant (GDC-9545) plus palbociclib (P) versus anastrozole (A) plus P in postmenopausal women with estrogen receptor–positive, HER2-negative, untreated early breast cancer (ER+/HER2– eBC): Final analysis of the randomized, open-label, international phase 2 coopERA BC study. Journal of Clinical Oncology. 2022;40(16_suppl):589. View Source
